Linezolid N-Oxide

説明

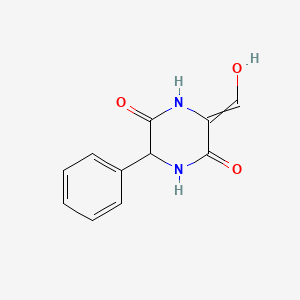

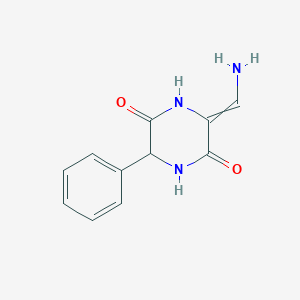

Linezolid N-Oxide is a derivative of Linezolid . Linezolid is an oxazolidinone antimicrobial used to treat infections against gram-positive bacteria, especially those that are drug-resistant . It works by inhibiting bacterial protein synthesis .

Chemical Reactions Analysis

Linezolid, the parent compound of Linezolid N-Oxide, is known to undergo hepatic metabolism via oxidation of the morpholine ring, resulting in two inactive metabolites . The specific chemical reactions involving Linezolid N-Oxide are not detailed in the available literature.科学的研究の応用

Linezolid is used in clinical settings for treating serious infections caused by resistant Gram-positive bacteria. Its mechanism involves binding to the peptidyl transferase center on the ribosome, inhibiting protein synthesis. Resistance mechanisms usually involve small alterations to the binding site, affecting drug binding and conferring resistance (Long & Vester, 2011).

Linezolid-induced inhibition of mitochondrial protein synthesis can lead to side effects like optic and/or peripheral neuropathy and lactic acidosis. In a patient treated with linezolid, mitochondrial respiratory chain enzyme activity decreased in affected tissues, without mitochondrial abnormalities or mutations in mitochondrial DNA (De Vriese et al., 2006).

Linezolid resistance in Staphylococcus aureus has been documented in clinical isolates. This resistance is significant as linezolid is used for treating infections caused by MRSA and VRE, where resistance can lead to treatment challenges (Tsiodras et al., 2001).

The drug has shown efficacy against rapidly growing mycobacteria, making it a potential therapeutic option for treating infections caused by these organisms (Wallace et al., 2001).

Linezolid is effective in treating multidrug-resistant tuberculosis (MDR-TB), although it can cause significant adverse events. This highlights the need for careful prescription and monitoring during treatment (Sotgiu et al., 2012).

The drug's use in chronic extensively drug-resistant tuberculosis has been evaluated, showing effectiveness in culture conversion, but with a high incidence of adverse events, necessitating careful monitoring (Lee et al., 2012).

Linezolid combined with zinc oxide nanoparticles has been studied for enhancing efficacy against MRSA infections, showing potential for reducing resistance and improving treatment outcomes (Khan et al., 2022).

Safety And Hazards

将来の方向性

Linezolid is a synthetic antibiotic with bacteriostatic activity against gram-positive organisms . Tedizolid is a newer drug in the same class with comparable spectrum of activity but with limited US Food and Drug Administration-approved indications . The future directions for Linezolid N-Oxide are not detailed in the available literature.

特性

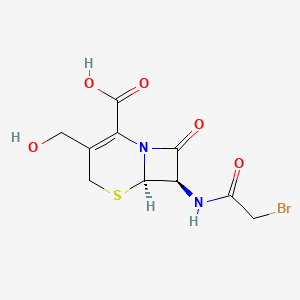

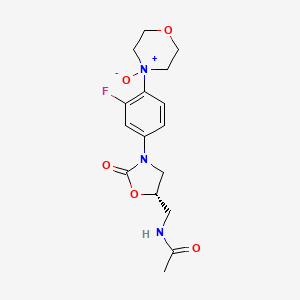

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFKNYFIQWSUNN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linezolid N-Oxide | |

CAS RN |

189038-36-6 | |

| Record name | Linezolid N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189038366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINEZOLID N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD2DSM8PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。